molecular formula C10H7ClF3N5O B1409530 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1823188-06-2

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1409530
CAS No.: 1823188-06-2
M. Wt: 305.64 g/mol
InChI Key: YYYHPDQZACTJGF-UHFFFAOYSA-N
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Description

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a trifluoromethyl group, a chlorinated pyridine ring, and a triazole moiety

Biochemical Analysis

Biochemical Properties

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction attenuates secondary metabolism and thwarts bacterial growth. Additionally, the compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial growth without causing rapid cytotoxic responses in human cells . This compound also affects cell signaling pathways and gene expression, particularly in bacterial cells, by inhibiting the production of Sfp-PPTase-dependent metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with bacterial phosphopantetheinyl transferase enzymes. It inhibits these enzymes, leading to a reduction in secondary metabolism and bacterial growth . The compound’s specificity for bacterial enzymes over human enzymes highlights its potential as an antibacterial agent with minimal side effects on human cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its inhibitory effects on bacterial enzymes over extended periods . Long-term exposure to the compound does not induce rapid cytotoxic responses in human cells, indicating its potential for prolonged use in antibacterial treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with bacterial phosphopantetheinyl transferase enzymes. These interactions inhibit the production of Sfp-PPTase-dependent metabolites, thereby affecting bacterial secondary metabolism . The compound’s impact on metabolic flux and metabolite levels highlights its potential as a targeted antibacterial agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in bacterial cells, enhancing its inhibitory effects on bacterial enzymes . The compound’s distribution within human cells is limited, reducing the likelihood of off-target effects and toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily within bacterial cells, where it targets phosphopantetheinyl transferase enzymes. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to bacterial compartments . The compound’s activity and function are closely linked to its subcellular localization, ensuring its effectiveness as an antibacterial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while cycloaddition can produce complex ring structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a trifluoromethyl group, chlorinated pyridine ring, and triazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N5O/c11-6-1-5(10(12,13)14)2-16-7(6)3-19-4-8(9(15)20)17-18-19/h1-2,4H,3H2,(H2,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYHPDQZACTJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

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